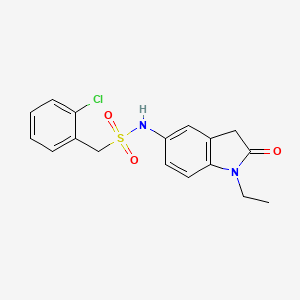

1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

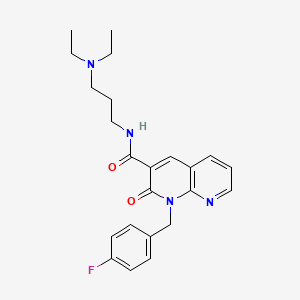

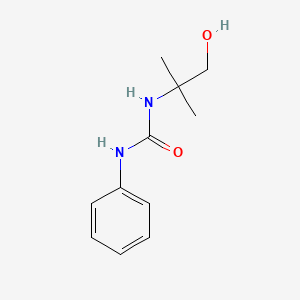

The compound "1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide" is a derivative of methanesulfonamide, which is characterized by the presence of a sulfonamide group attached to a methane group. The structure of this compound includes a 2-chlorophenyl ring and a 1-ethyl-2-oxoindolin-5-yl moiety. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of methanesulfonamide derivatives typically involves the introduction of various substituents to the benzene ring and the sulfonamide nitrogen. The papers provided discuss compounds with chlorophenyl rings, which suggest that halogenation reactions are likely involved in the synthesis process. The presence of the 1-ethyl-2-oxoindolin-5-yl group indicates additional synthetic steps that may include the formation of the indolinone structure followed by alkylation to introduce the ethyl group.

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the N—H bond and the substituents around the benzene ring. In the compounds discussed in the provided papers, the N—H bond is syn to the chloro substituents, which may influence the biological activity of the compound due to the availability of the amide hydrogen atom to receptor molecules . This orientation could be similar in the compound of interest, potentially affecting its interaction with biological targets.

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group and the aromatic ring. The presence of the chloro substituent may allow for further substitution reactions, such as nucleophilic aromatic substitution, given the electron-withdrawing nature of the sulfonamide and chloro groups. The indolinone moiety could also undergo reactions typical of carbonyl-containing heterocycles, such as condensation or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The polarity and hydrogen bonding capability of the sulfonamide group contribute to the compound's solubility and melting point. The chlorophenyl ring's electron-withdrawing effect can impact the acidity of the amide hydrogen, potentially affecting the compound's solubility in different solvents. The provided papers indicate that molecules are packed into chains through N—H⋯O and N—H⋯Cl hydrogen bonds, which could also be relevant for the compound , affecting its crystal structure and stability .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-2-20-16-8-7-14(9-13(16)10-17(20)21)19-24(22,23)11-12-5-3-4-6-15(12)18/h3-9,19H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBHESPHCWEKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)

![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)

![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)